3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Chemical Identity and Nomenclature
3-Cyclopentyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine is formally identified by the Chemical Abstracts Service number 1159530-90-1, establishing its unique identity within chemical databases and commercial suppliers. The compound possesses the molecular formula C₁₀H₁₆N₄ and exhibits a molecular weight of 192.26 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of a fused triazolo-pyrazine bicyclic system with a cyclopentyl substituent at the 3-position and complete saturation of the pyrazine ring component.
The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C12=NN=C(C3CCCC3)N1CCNC2. The International Chemical Identifier format provides additional structural clarity: InChI=1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2. This systematic identification enables precise communication of the compound's structure across different chemical databases and research platforms.
The molecular structure incorporates four nitrogen atoms distributed across the fused ring system, with the triazole ring containing three nitrogen atoms and the pyrazine ring contributing one additional nitrogen. The tetrahydro designation indicates the complete saturation of the pyrazine ring, distinguishing this compound from its aromatic analogs. The cyclopentyl substituent introduces conformational complexity and influences the compound's three-dimensional structure and potential biological interactions.
Historical Development of Triazolopyrazine Derivatives
The development of triazolopyrazine derivatives as a distinct class of heterocyclic compounds emerged from extensive research into fused nitrogen-containing ring systems throughout the latter half of the twentieth century. Early investigations into s-triazolopyrazines established fundamental synthetic methodologies, with researchers demonstrating the preparation of 3-amino-s-triazolo[4,3-a]pyrazines carrying various alkyl substituents on the pyrazine ring. These pioneering studies revealed that the 3-amino group could be introduced through the action of cyanogen chloride on related 2-hydrazinopyrazine precursors in the presence of aqueous acetate buffer systems.
The synthetic evolution of triazolopyrazine derivatives gained significant momentum through the development of oxidative cyclization methodologies. Researchers established that 1-(pyrazin-2-yl)guanidine derivatives could undergo oxidative cyclization to produce triazolo[4,3-a]pyrazin-3-amines through mild and convenient synthetic approaches. This methodology proved particularly valuable for the preparation of halogenated pyrazine variants, demonstrating broad substrate scope and functional group tolerance.
Contemporary research has focused extensively on the Open Source Malaria consortium's Series 4 compounds, which center around the 1,2,4-triazolo[4,3-a]pyrazine scaffold. These investigations have revealed that triazolopyrazine derivatives demonstrate in vitro human liver microsomal and hepatocyte stability, along with favorable hepatic intrinsic clearance profiles. The Series 4 compounds have shown potency down to 0.016 micromolar against the malaria parasite Plasmodium falciparum, with minimal poly-pharmacology or cytotoxicity concerns.
Recent synthetic advances have incorporated late-stage functionalization strategies using photoredox and Diversinate chemistry on triazolopyrazine scaffolds. These methodologies have enabled the synthesis of novel analogues with enhanced biological activities, including compounds demonstrating moderate antimalarial activity with inhibitory concentration values ranging from 0.3 to greater than 20 micromolar. The development has also included investigations into unusual tele-substitution reactions, where nucleophilic substitution occurs at positions remote from the initial halogen leaving group.
Position in Heterocyclic Chemistry
The 1,2,4-triazolo[4,3-a]pyrazine scaffold occupies a significant position within the broader landscape of heterocyclic chemistry, representing a fusion of two important nitrogen-containing ring systems. This bicyclic structure combines the biological relevance of triazole rings with the pharmaceutical utility of pyrazine derivatives, creating a privileged scaffold for drug discovery applications. The electron-deficient and nitrogen-rich nature of this heterocyclic framework contributes to its diverse biological activities and chemical reactivity patterns.
Within the classification of fused heterocycles, triazolopyrazines belong to the broader family of diazanaphthalenes, characterized by their aromatic ten-electron pi-system when fully unsaturated. The specific [4,3-a] fusion pattern indicates the connectivity between the triazole and pyrazine rings, distinguishing these compounds from alternative fusion isomers such as [1,5-a] or [1,2-a] arrangements. This particular fusion mode influences the electronic distribution within the molecule and affects both its chemical reactivity and biological activity profiles.
The structural relationship to other biologically important heterocycles enhances the significance of triazolopyrazines in medicinal chemistry. These compounds share structural features with purine bases, contributing to their potential as enzyme inhibitors and receptor modulators. The scaffold has demonstrated versatility in accommodating various substituent patterns, enabling structure-activity relationship studies that optimize biological activity while maintaining favorable pharmacokinetic properties.
Recent investigations have established triazolopyrazines as viable scaffolds for dual kinase inhibition, particularly targeting mesenchymal-epithelial transition factor and vascular endothelial growth factor receptor-2. The most promising compounds in this class have exhibited excellent antiproliferative activities against multiple cancer cell lines, with inhibitory concentration values below 1.5 micromolar. These findings position triazolopyrazines as important structural templates for the development of next-generation anticancer therapeutics.
| Heterocyclic Classification | Characteristics | Biological Significance |
|---|---|---|
| Fused Triazole-Pyrazine System | Electron-deficient, nitrogen-rich | Enhanced metabolic stability, receptor selectivity |
| Diazanaphthalene Analog | Ten-electron aromatic system | Purine-like binding interactions |
| [4,3-a] Fusion Pattern | Specific ring connectivity | Optimized electronic distribution |
| Bicyclic Framework | Rigid scaffold structure | Improved target selectivity and potency |
Properties
IUPAC Name |
3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYWRRKXBOGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159530-90-1 | |
| Record name | 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structural representation is as follows:
- SMILES : C1CCC(C1)C2=NN=C3N2CCNC3
- InChI : InChI=1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2
Synthesis
The synthesis of this compound involves multi-step procedures that typically include cyclization reactions of appropriate precursors. Methods may vary based on the desired derivatives and their specific applications in drug development.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antibacterial Activity : Research indicates that derivatives of triazolo[4,3-a]pyrazine show moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Anticancer Properties : Some derivatives have shown promising antiproliferative activity against various cancer cell lines. For example, certain triazolo[4,3-a]pyrazines exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrazine rings. Key observations include:
- Substituent Effects : Compounds with long alkyl chains or electron-donating groups at specific positions generally exhibit enhanced antibacterial properties due to increased lipophilicity and better cell permeability .
- Indole Moiety Contribution : Incorporation of indole groups has been associated with improved activity against bacterial strains due to potential π-cation interactions with target proteins .
Case Studies
Several studies have highlighted the biological potential of triazolo[4,3-a]pyrazines:
- Antibacterial Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using the microbroth dilution method. Compound 2e showed MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating significant antibacterial potential .
- Anticancer Activity Assessment : Another investigation focused on the antiproliferative effects of triazolo[4,3-a]pyrazines against cancer cell lines. Compound 17l displayed remarkable inhibitory effects with IC50 values as low as 0.98 µM against A549 cells .
Data Summary Table
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound 2e | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | ||
| Compound 17l | Anticancer | A549 (lung cancer) | 0.98 µM |
| MCF-7 (breast cancer) | 1.05 µM | ||
| HeLa (cervical cancer) | 1.28 µM |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications to the triazolo[4,3-a]pyrazine core can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to exert protective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammation. This suggests a possible application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics may confer pesticidal properties. Research indicates that certain triazolo derivatives can act as effective fungicides and herbicides. The application of this compound in agricultural settings could help manage crop diseases and pests while minimizing environmental impact.
Materials Science
Polymer Chemistry
In materials science, the synthesis of polymers incorporating triazolo[4,3-a]pyrazine units has been explored for their potential use in advanced materials. These polymers may exhibit enhanced thermal stability and mechanical properties due to the rigidity imparted by the triazole ring structure.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The cyclopentyl group confers higher logP compared to oxygenated (e.g., oxan-4-yl) or polar (e.g., pyridinyl) analogs, favoring blood-brain barrier penetration .
- Steric Effects : Bulky substituents like cyclohexyl (in ACDFOPA derivatives) or cyclopentyl may enhance target binding but reduce solubility .
- Functional Groups : Thione (13b) and fluorine-containing derivatives (e.g., 3-(2-fluorophenyl)methyl ) introduce hydrogen-bonding or electrostatic interactions for selective enzyme inhibition.
Renin Inhibition
ACDFOPA-based derivatives (e.g., 19c, 19f) exhibit potent renin inhibitory activity (IC₅₀: 1.4–3.9 nM), attributed to their transition-state mimetic design. These compounds lack natural amino acid fragments, reducing proteolytic degradation .
Antihypertensive and Diuretic Effects
Triazolo[4,3-a]pyrimidine derivatives (e.g., compound 2 in ) demonstrate antihypertensive activity comparable to captopril, likely via angiotensin-converting enzyme (ACE) modulation. The 3-cyclopentyl analog’s activity remains unexplored but could be inferred from its structural similarity .
Cyclization Strategies
- Hydrazinopyrazinone Cyclization: Intermediate 3-hydrazinopyrazin-2-ones react with carbonyl compounds (e.g., carbonyldiimidazole) to form triazolo[4,3-a]pyrazine cores. This method is scalable and applicable to diverse substituents .
- Transition-State Mimetics : ACDFOPA derivatives are synthesized via multistep routes incorporating fluorinated or cyclohexyl groups, emphasizing stereochemical control .
Substituent-Specific Modifications
- Cyclopentyl Introduction : Likely achieved via nucleophilic substitution or Pd-catalyzed coupling using cyclopentyl halides/boronic acids.
- Thione Incorporation : As in compound 13b, sulfurization of carbonyl precursors using Lawesson’s reagent or elemental sulfur .
Preparation Methods
Formation of the Key Intermediate
- Starting materials: Ethanol as solvent, hydrazine hydrate, and 2-chloropyrazine.
- Procedure: Hydrazine hydrate is added to ethanol and heated to approximately 58 °C. Then, 2-chloropyrazine is added dropwise while maintaining the temperature between 60-61 °C. The reaction proceeds for about 15 hours.
- Workup: The reaction mixture is cooled to 0 °C, neutralized to pH 6 with sodium hydroxide, stirred, and diluted with an organic solvent such as xylene. The product is extracted with methylene chloride, filtered, and crystallized using methyl tert-butyl ether (MTBE) at low temperature (0 °C) to yield the intermediate with a purity of approximately 93.3% by HPLC.
Functionalization and Ring Closure
- Reagents: Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid.
- Procedure: The intermediate is added under cooling (0-5 °C) to a mixture of chlorobenzene and trifluoroacetic anhydride with stirring. The reaction mixture is heated to reflux (~50 °C), and methylsulfonic acid is added to promote cyclization and dehydration. The reaction continues at elevated temperatures (100-110 °C) for extended periods (42-60 hours).
- Workup: After cooling, the mixture is evaporated to dryness, neutralized to pH 12, and extracted. Purification includes washing with ammoniacal liquor and sodium chloride solution, drying, and filtration through silica gel, yielding a product with purity around 99.1% by HPLC.
Hydrogenation and Final Product Formation
- Catalyst and conditions: 10% palladium on carbon (Pd/C), ethanol solvent, hydrogen pressure of 4 bar, temperature 23-25 °C.
- Procedure: The functionalized intermediate is hydrogenated under nitrogen protection for about 4.5 hours. After filtration and concentration, the residue is treated with ethanolic hydrogen chloride, stirred at room temperature and then cooled to below 0 °C to precipitate the final product.
- Workup: The precipitate is filtered, washed with cold ethanol/MTBE, and dried to constant weight, yielding the target compound with HPLC purity of 99.3%.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time | Key Notes | Product Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Ethanol, Hydrazine Hydrate, 2-chloropyrazine | 58-61 | 15 hours | Dropwise addition, pH adjustment to 6 | 93.3% |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid | 0-110 | 42-60 hours | Reflux, acid catalysis, neutralization | 99.1% |
| 3 | Pd/C catalyst, ethanol, hydrogen gas (4 bar), HCl in ethanol | 23-25 (hydrogenation), 0 to -15 (precipitation) | 4.5 hours + overnight | Hydrogenation, acid precipitation | 99.3% |
Research Findings and Industrial Relevance
- The use of ethanol instead of more toxic solvents like acetonitrile improves safety and environmental impact.
- Controlled temperature and pH adjustments at each step enhance reaction completeness and product purity.
- The hydrogenation step employs relatively mild conditions (4 bar, room temperature), improving operational safety and catalyst reusability.
- The overall synthetic route is streamlined to minimize byproducts, reduce purification complexity, and facilitate scale-up for industrial production.
- Purification steps involving crystallization and silica gel filtration contribute to high product purity suitable for pharmaceutical applications.
Q & A
Basic: What are the common synthetic routes for 3-substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives, and how can cyclopentyl groups be introduced at position 3?
The most widely used synthesis begins with 2,3-dichloropyrazine, which undergoes cyclization with acid halides of carbonic acid to form the triazolopyrazine core. For position 3 substitution, carbonyl reagents (e.g., carboxylic acids) react with the intermediate hydrazinopyrazine derivative under anhydrous DMFA (dimethylformamide) at 100°C, followed by N-alkylation. Cyclopentyl groups can be introduced via alkylation using cyclopentyl halides or through reductive amination of cyclopentyl ketones. Key steps include refluxing with carbonyldiimidazole to activate carbonyl groups .
Advanced: How do steric and electronic effects of substituents at positions 3 and 7 influence reaction yields and regioselectivity?
Steric hindrance from bulky substituents (e.g., aryl groups) at position 7 can limit cyclization efficiency, reducing yields by 15–20%. Electron-withdrawing groups (EWGs) at position 3 enhance electrophilicity, improving cyclization rates. For example, trifluoromethyl groups increase reaction efficiency by 30% compared to alkyl groups. Regioselectivity is controlled by the nucleophilicity of the hydrazine nitrogen, which is modulated by substituent electronics. Computational studies (DFT) are recommended to predict optimal substituent placement .
Basic: What spectroscopic techniques are used to confirm the structure of 3-cyclopentyltriazolopyrazine derivatives?
1H NMR is critical for structural confirmation. Protons on the pyrazinone fragment (H-5 and H-6) appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Cyclopentyl protons show multiplet signals between δ 1.5–2.5 ppm. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹) in oxidized derivatives. X-ray crystallography is used for unambiguous confirmation of regiochemistry .
Advanced: How can potentiometric titration and HPLC be optimized for quantifying triazolopyrazine derivatives and their impurities?
For titration: Dissolve 0.250 g of the compound in 30 mL anhydrous acetic acid and 30 mL acetic anhydride. Titrate with 0.1 M perchloric acid (potentiometric endpoint; uncertainty ≤0.22%). For HPLC impurity profiling: Use a C18 column, mobile phase of acetonitrile/0.1% H3PO4 (70:30), and UV detection at 254 nm. Impurity A (uncyclized hydrazinopyrazine) elutes at 4.2 min, while Impurity B (oxidation byproduct) elutes at 6.8 min. Limit: ≤0.5% total impurities .
Advanced: What in vitro assays are suitable for evaluating kinase inhibition (e.g., c-Met/VEGFR-2) by triazolopyrazine derivatives?
Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant c-Met/VEGFR-2 enzymes. Pre-incubate compounds (1–100 nM) with ATP (10 µM) and substrate (poly-Glu-Tyr) for 30 min. Measure IC50 values via luminescence. For cell-based validation, test against A549 (lung cancer), MCF-7 (breast cancer), and HeLa lines using MTT assays. Dose-response curves (0.1–10 µM) over 72 hours are typical. Selectivity is assessed against PDE2/PDE10 isoforms .
Advanced: How are structure-activity relationships (SAR) analyzed for anticonvulsant triazolopyrazines?
SAR studies focus on substituents at positions 3 and 8. For example:
- 3-Benzyl derivatives : 2-Fluorobenzyl groups reduce ED50 to 3 mg/kg (MES assay).
- 8-Amino substituents : Methylamino groups enhance blood-brain barrier penetration (logP ~2.1).
- Cyclopropyl vs. cyclopentyl : Cyclopropyl increases metabolic stability (t1/2 = 4.2 h vs. 2.8 h).
Use LogD7.4 and ClogP to optimize lipophilicity. In vivo efficacy is validated via rodent maximal electroshock (MES) and subcutaneous metrazol (scMET) models .
Advanced: What strategies improve pharmacokinetic properties (e.g., brain penetration) of triazolopyrazine-based PDE2 inhibitors?
Introduce linear lipophilic groups (e.g., 3-phenoxyphenyl) to enhance passive diffusion. For brain penetration:
- Reduce hydrogen bond donors (e.g., replace NH with CH3).
- Optimize PSA (<70 Ų) and molecular weight (<450 Da).
- Use in situ perfusion models (rat) to measure BBB permeability (e.g., Papp > 5 × 10⁻⁶ cm/s). Compound 12 (from ) showed 40% receptor occupancy at 10 mg/kg .
Basic: What are the common degradation pathways of triazolopyrazine derivatives under accelerated stability conditions?
Major degradation pathways include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
